

Introduction: The Role of Isotopic Labeling in Precision Analytics

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Compound of Interest

Compound Name: 2-Methylimidazole-d5

Cat. No.: B587965

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In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled internal standards are indispensable tools. **2-Methylimidazole-d5**, the deuterated analog of 2-methylimidazole, epitomizes the utility of such compounds. 2-Methylimidazole itself is a molecule of significant interest; it is a key building block in the synthesis of various pharmaceuticals, including nitroimidazole antibiotics, and is also found as a byproduct in certain foods and tobacco smoke.^{[1][2]} The presence of five deuterium atoms (d5) in **2-Methylimidazole-d5** imparts a critical mass shift without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for highly accurate and precise quantification of its non-labeled counterpart in complex matrices using mass spectrometry-based methods.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of **2-Methylimidazole-d5**, designed for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this essential analytical tool.

Molecular and Physicochemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the cornerstone of its application. While extensive experimental data for the deuterated compound's physical properties like melting and boiling points are not as commonly published as for the parent compound, they are expected to be nearly identical.

Table 1: Core Physicochemical Properties

Property	Value (2-Methylimidazole-d5)	Value (2-Methylimidazole)	Source
Chemical Formula	C ₄ HD ₅ N ₂	C ₄ H ₆ N ₂	[1]
Molecular Weight	87.13 g/mol	82.11 g/mol	[1]
Monoisotopic Mass	87.0845 Da	82.0531 Da	[3]
CAS Number	697806-98-7	693-98-1	[4]
Appearance	White to off-white solid	White or colorless crystalline solid	[5]
Melting Point	Not specified; expected ~144-148 °C	144-148 °C	
Boiling Point	Not specified; expected ~267-268 °C	267-268 °C	[6][7]
pKa (conjugate acid)	Not specified; expected ~7.86	7.86	[3]
LogP	Not specified; expected ~0.24	0.24	[3][8]

Solubility Profile

Based on its non-deuterated analog, **2-Methylimidazole-d5** is expected to be highly soluble in water and polar organic solvents like ethanol.[5][6] Its insolubility in non-polar solvents such as ether and cold benzene is also anticipated.[6] This high solubility in aqueous and alcoholic media is advantageous for preparing stock solutions and standards for analytical applications.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86.[3] This value indicates that it is a weak base. The deuterated version is expected to have a very similar pKa, meaning its charge state will be highly dependent on the pH of the medium. This is a critical consideration for chromatographic separations, as pH control of the mobile phase can be used to manipulate its retention time and peak shape in reverse-phase HPLC.

Spectroscopic Characterization: The Deuterium Signature

The primary differentiation between **2-Methylimidazole-d5** and its parent compound lies in their spectroscopic profiles, which is fundamental to its use.

Mass Spectrometry (MS)

In mass spectrometry, **2-Methylimidazole-d5** will exhibit a molecular ion peak ($[M+H]^+$) at m/z 88.09, which is 5 mass units higher than the m/z 83.06 for the non-deuterated form.^[3] This distinct mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard in a single LC-MS/MS run, forming the basis of the Stable Isotope Dilution Analysis (SIDA) technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **2-Methylimidazole-d5** will be significantly simplified compared to the parent compound. The signals corresponding to the methyl protons and the two imidazole ring protons will be absent due to the substitution with deuterium. This absence serves as a definitive confirmation of the deuteration pattern.
- ^{13}C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium may exhibit splitting into multiplets due to C-D coupling and may have slightly different chemical shifts.
- ^2H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms on the molecule.

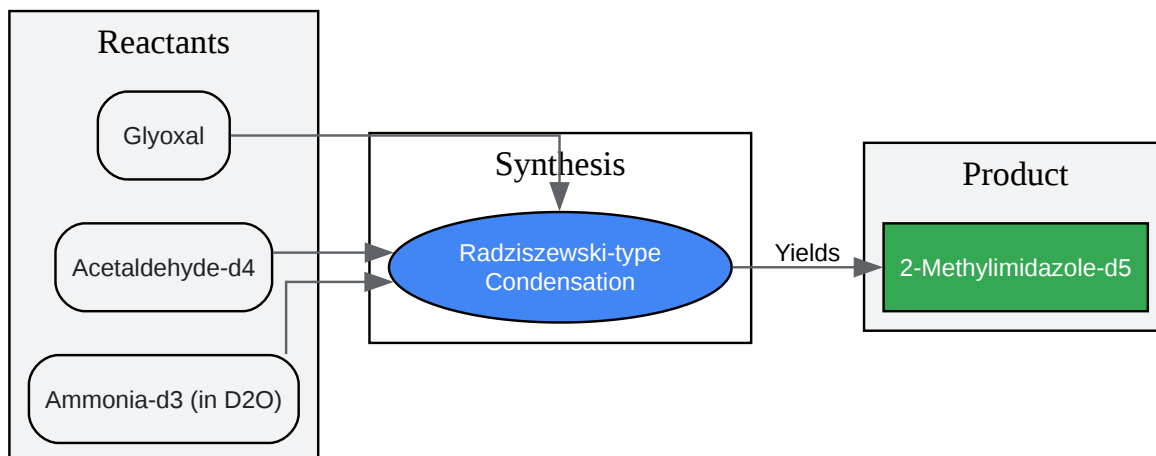
Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylimidazole-d5** will differ from the standard by the presence of C-D stretching and bending vibrations. These typically appear at lower wavenumbers (around 2100-2250 cm^{-1}) than the corresponding C-H stretches (around 2900-3000 cm^{-1}), providing another method for confirming isotopic substitution.

Synthesis and Isotopic Enrichment

Synthetic Pathway

The synthesis of 2-methylimidazole is commonly achieved via the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[5][8]



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Caption: Proposed synthetic route for **2-Methylimidazole-d5**.

To produce **2-Methylimidazole-d5**, this reaction is adapted using deuterated starting materials. A logical approach involves using acetaldehyde-d4 and a deuterated ammonia source (e.g., ammonia-d3 in D2O) to introduce the five deuterium atoms onto the methyl group and the imidazole ring.

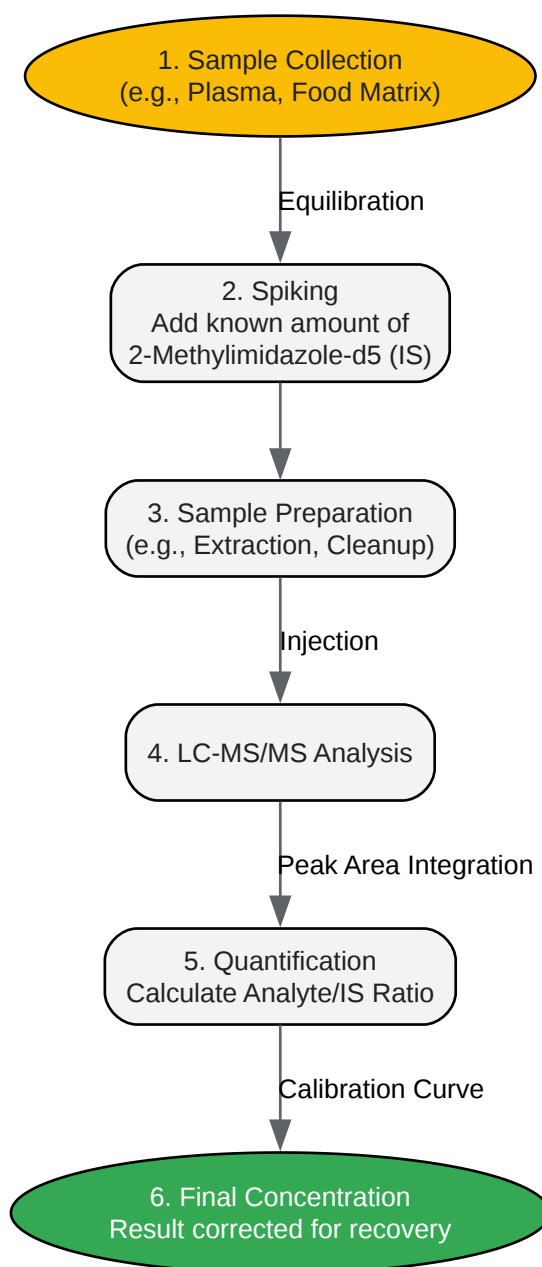
Isotopic Enrichment

Isotopic enrichment refers to the percentage of molecules in the sample that contain the desired number of stable isotopes.[9] For an internal standard, high isotopic enrichment (typically >98%) is crucial. It ensures that the contribution of the unlabeled isotopologues in the standard to the analyte's signal is negligible, which is a prerequisite for accurate quantification. The isotopic purity is typically determined by mass spectrometry.

Core Application: Stable Isotope Dilution Analysis (SIDA)

The primary application of **2-Methylimidazole-d5** is as an internal standard in Stable Isotope Dilution Analysis (SIDA), most commonly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[10][11]} This method is the gold standard for quantification in complex matrices due to its ability to correct for sample loss during preparation and for matrix effects during ionization.

Workflow for SIDA using 2-Methylimidazole-d5



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Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Experimental Protocol: Quantification of 2-Methylimidazole in a Sample

- Standard Preparation: Prepare a stock solution of **2-Methylimidazole-d5** of a known concentration in a suitable solvent (e.g., methanol or water).

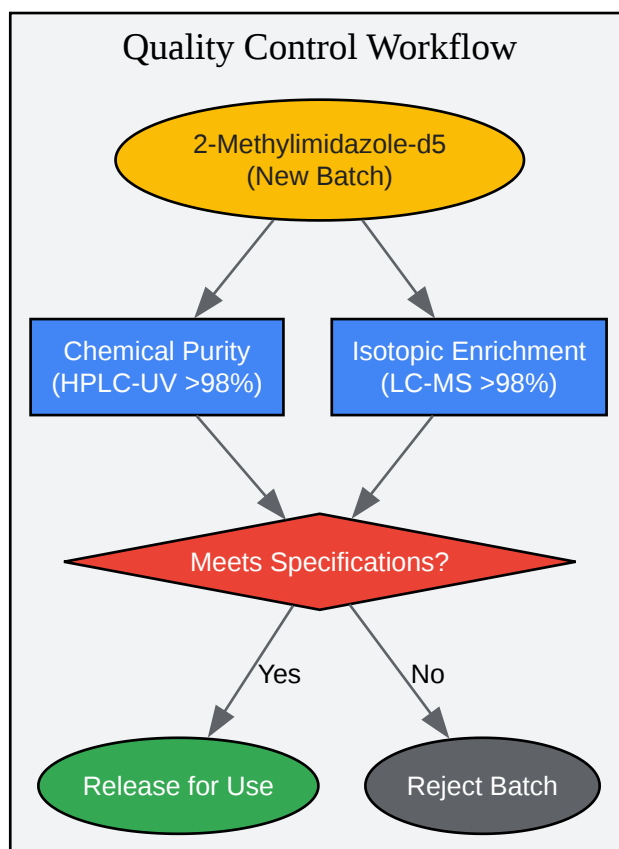
- **Sample Spiking:** To a precisely measured volume or weight of the sample, add a known volume of the **2-Methylimidazole-d5** internal standard (IS) solution. It is critical that the IS is added at the earliest possible stage to account for all subsequent sample handling steps.
- **Sample Extraction:** Perform a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Since the analyte and the IS are chemically identical, they will co-extract with the same efficiency.
- **LC-MS/MS Analysis:** Inject the extracted sample into an LC-MS/MS system.
 - **Chromatography:** Use a suitable HPLC/UHPLC column (e.g., C18) to separate 2-methylimidazole from other compounds. The deuterated and non-deuterated forms will co-elute or have a very minimal retention time difference.
 - **Mass Spectrometry:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for 2-methylimidazole (e.g., m/z 83 \rightarrow 56) and one for **2-Methylimidazole-d5** (e.g., m/z 88 \rightarrow 60).
- **Data Analysis:**
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by analyzing standards containing known concentrations of the analyte and a fixed concentration of the IS. Plot the peak area ratio against the analyte concentration.
 - Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Quality Control and Purity Assessment

Ensuring the quality of **2-Methylimidazole-d5** is paramount for its effective use. The two most important parameters are chemical purity and isotopic enrichment.

Protocol: Purity and Enrichment Verification

- Chemical Purity by HPLC-UV:
 - Dissolve the **2-Methylimidazole-d5** standard in a suitable solvent.
 - Analyze using an HPLC system with a UV detector ($\lambda \approx 211$ nm).
 - The purity is determined by the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is generally required.
- Isotopic Enrichment by LC-MS:
 - Infuse a solution of the standard directly into a high-resolution mass spectrometer or analyze via LC-MS.
 - Acquire a full scan mass spectrum in the region of the molecular ion.
 - Determine the relative intensities of the ion at m/z 88 (corresponding to the d5 species) and the ion at m/z 83 (corresponding to any residual d0 species).
 - Calculate the isotopic enrichment as: $[\text{Intensity(d5)} / (\text{Intensity(d5)} + \text{Intensity(d0)})] * 100\%$.



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Caption: Quality control workflow for **2-Methylimidazole-d5**.

Handling and Storage

- Storage: **2-Methylimidazole-d5** should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C for long-term stability.[6] It should be kept in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) as the parent compound can be air sensitive.
- Safety: The parent compound, 2-methylimidazole, is classified as harmful and corrosive.[7] It can cause skin and eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling **2-Methylimidazole-d5**.

Conclusion

2-Methylimidazole-d5 is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve the highest levels of accuracy and reliability in quantitative analysis. Its physicochemical properties, being nearly identical to its natural counterpart, allow it to flawlessly trace the analyte through complex sample preparation and analysis workflows. A thorough understanding of its molecular characteristics, spectroscopic signature, and the principles of its application in Stable Isotope Dilution Analysis is fundamental for any scientist working in drug metabolism, pharmacokinetics, food safety, or environmental analysis. The rigorous quality control of its chemical and isotopic purity is the final, critical step that validates its role as a gold-standard internal standard.

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